molecular formula C9H11F3N2O2S B12065245 tert-Butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate

tert-Butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate

Cat. No.: B12065245
M. Wt: 268.26 g/mol
InChI Key: ICDKFXHOJNWDKQ-UHFFFAOYSA-N
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Description

tert-Butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate is a chemical compound with the molecular formula C9H11F3N2O2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of tert-Butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

tert-Butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

tert-Butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl N-[2-(trifluoromethyl)-1,3-thiazol-5-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2S/c1-8(2,3)16-7(15)14-5-4-13-6(17-5)9(10,11)12/h4H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDKFXHOJNWDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(S1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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